2-({1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
2-({1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound featuring a triazine and triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and dimethylamine under controlled conditions.
Formation of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.
Coupling of the Rings: The triazine and triazole rings are then coupled using a thiol-ene reaction, where a thiol group from the triazole reacts with an alkene group on the triazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine or triazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine or triazole derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a candidate for drug development. Its triazine and triazole rings are known to exhibit biological activity, potentially leading to new therapeutic agents.
Medicine
Medicinally, the compound is explored for its potential as an antimicrobial or anticancer agent. The presence of multiple nitrogen atoms and sulfur in its structure suggests it could inhibit enzymes or interact with DNA.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-({1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazine and triazole rings can bind to active sites of enzymes, inhibiting their activity. The sulfur atom can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or protein modification.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)ethanol
- 2-({1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-({1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both triazine and triazole rings, along with the acetamide group, allows for a wide range of chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C11H17N9OS |
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Molecular Weight |
323.38 g/mol |
IUPAC Name |
2-[[1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C11H17N9OS/c1-18(2)8-14-9(19(3)4)16-10(15-8)20-6-13-11(17-20)22-5-7(12)21/h6H,5H2,1-4H3,(H2,12,21) |
InChI Key |
HGFYOZJZXICBBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2C=NC(=N2)SCC(=O)N)N(C)C |
Origin of Product |
United States |
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